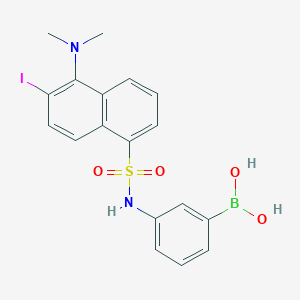
3-(5-Dimethylamino-6-iodo-1-naphthalenesulfonamido)phenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Dimethylamino-6-iodo-1-naphthalenesulfonamido)phenylboronic acid, also known as DI-6-ANBDQBS, is a boronic acid derivative that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound has been extensively studied for its ability to act as a fluorescent probe for the detection of proteins and other biomolecules.
作用机制
3-(5-Dimethylamino-6-iodo-1-naphthalenesulfonamido)phenylboronic acid works by binding to specific proteins and other biomolecules, causing them to emit fluorescence when excited by light of a certain wavelength. This fluorescence can then be detected and measured, allowing researchers to study the behavior and interactions of these molecules in real-time.
生化和生理效应
3-(5-Dimethylamino-6-iodo-1-naphthalenesulfonamido)phenylboronic acid has been shown to have minimal biochemical and physiological effects on living organisms, making it a safe and effective tool for scientific research. This compound does not interfere with normal cellular processes and is easily metabolized and excreted from the body.
实验室实验的优点和局限性
One of the main advantages of 3-(5-Dimethylamino-6-iodo-1-naphthalenesulfonamido)phenylboronic acid is its high sensitivity and selectivity for certain proteins, making it a valuable tool for studying complex biological processes. However, this compound does have some limitations, including its relatively high cost and the need for specialized equipment and expertise to use it effectively.
未来方向
There are many potential future directions for research involving 3-(5-Dimethylamino-6-iodo-1-naphthalenesulfonamido)phenylboronic acid. Some possible areas of study include the development of new fluorescent probes with enhanced sensitivity and selectivity, the use of 3-(5-Dimethylamino-6-iodo-1-naphthalenesulfonamido)phenylboronic acid in drug discovery and development, and the exploration of new applications for this compound in fields such as biotechnology and medical diagnostics.
合成方法
3-(5-Dimethylamino-6-iodo-1-naphthalenesulfonamido)phenylboronic acid can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis process involves the use of iodine, dimethylamine, and naphthalene as starting materials. The reaction proceeds through a series of steps, including sulfonation, nitration, reduction, and boronation, to yield the final product.
科学研究应用
3-(5-Dimethylamino-6-iodo-1-naphthalenesulfonamido)phenylboronic acid has been widely used in scientific research as a fluorescent probe for the detection and imaging of proteins and other biomolecules. This compound has been found to have high sensitivity and selectivity for certain proteins, making it a valuable tool for studying protein-protein interactions and other biological processes.
属性
CAS 编号 |
147353-58-0 |
|---|---|
产品名称 |
3-(5-Dimethylamino-6-iodo-1-naphthalenesulfonamido)phenylboronic acid |
分子式 |
C18H18BIN2O4S |
分子量 |
496.1 g/mol |
IUPAC 名称 |
[3-[[5-(dimethylamino)-6-iodonaphthalen-1-yl]sulfonylamino]phenyl]boronic acid |
InChI |
InChI=1S/C18H18BIN2O4S/c1-22(2)18-15-7-4-8-17(14(15)9-10-16(18)20)27(25,26)21-13-6-3-5-12(11-13)19(23)24/h3-11,21,23-24H,1-2H3 |
InChI 键 |
PDFOKGRHNRASDY-UHFFFAOYSA-N |
SMILES |
B(C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC(=C3N(C)C)I)(O)O |
规范 SMILES |
B(C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC(=C3N(C)C)I)(O)O |
同义词 |
3-(5-dimethylamino-6-iodo-1-naphthalenesulfonamido)phenylboronic acid 3-DMAINSN-phenylboronic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



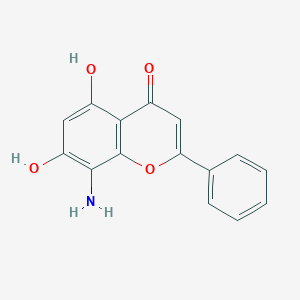
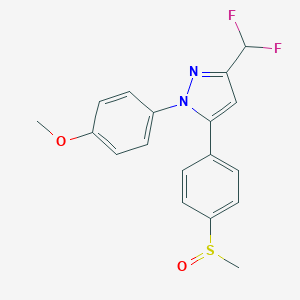
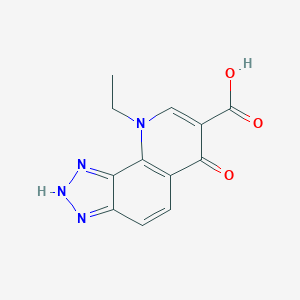
![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol](/img/structure/B128022.png)
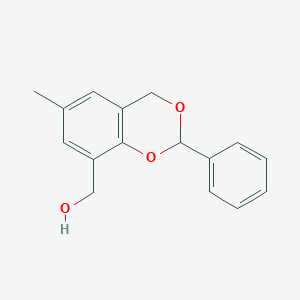
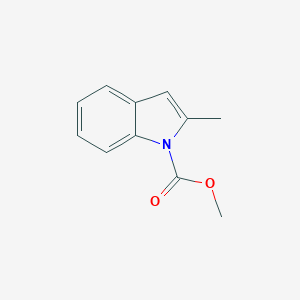
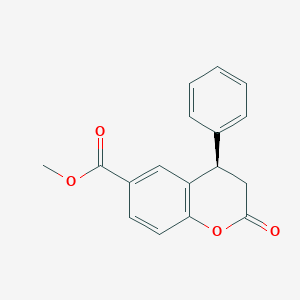
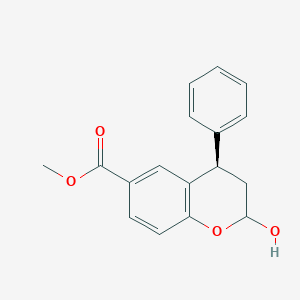


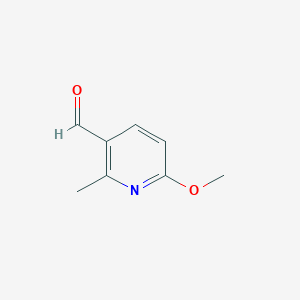
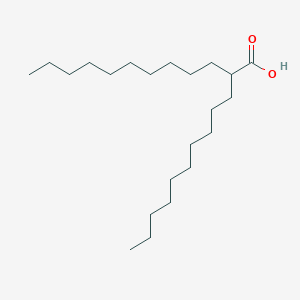
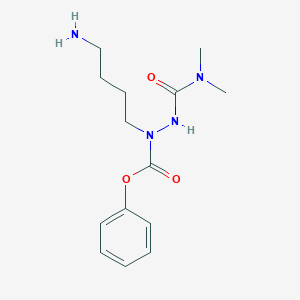
![(1R,4S,5aS,9aS)-1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one](/img/structure/B128050.png)